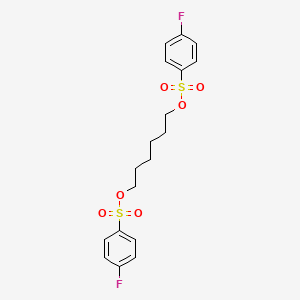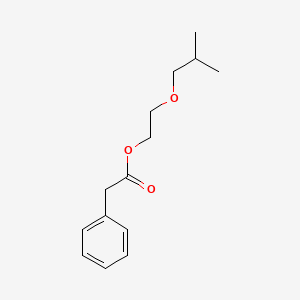
8-Ureidocaffeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ureidocaffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages This compound is characterized by the presence of a ureido group at the 8th position of the caffeine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ureidocaffeine typically involves the introduction of a ureido group to the caffeine molecule. One common method is the reaction of caffeine with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ureido group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of this compound produced on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Ureidocaffeine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halogens or alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions often result in the formation of various substituted xanthines.
Wissenschaftliche Forschungsanwendungen
8-Ureidocaffeine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a stimulant.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 8-Ureidocaffeine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, this compound can modulate various physiological processes, including neurotransmission and cellular signaling pathways. The compound’s effects are mediated through the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP and enhanced cellular responses.
Vergleich Mit ähnlichen Verbindungen
Caffeine: The parent compound, known for its stimulant effects.
Theobromine: A related xanthine alkaloid found in chocolate, with milder stimulant properties.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Uniqueness of 8-Ureidocaffeine: this compound stands out due to the presence of the ureido group, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
5426-60-8 |
|---|---|
Molekularformel |
C9H12N6O3 |
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
(1,3,7-trimethyl-2,6-dioxopurin-8-yl)urea |
InChI |
InChI=1S/C9H12N6O3/c1-13-4-5(11-8(13)12-7(10)17)14(2)9(18)15(3)6(4)16/h1-3H3,(H3,10,11,12,17) |
InChI-Schlüssel |
ZJKYXZTXVYFJGR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=C1NC(=O)N)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



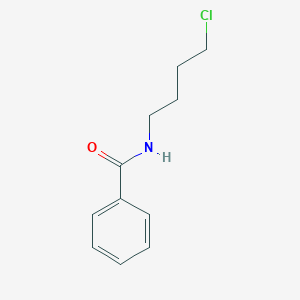


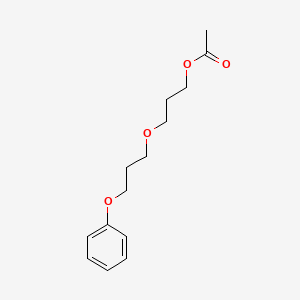
![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)
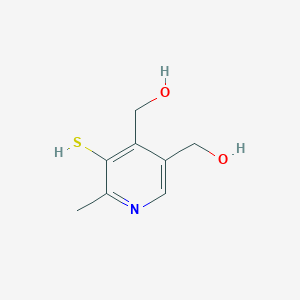

![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
